molecular formula C21H24N6O B7042700 [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone

[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone

Cat. No.: B7042700
M. Wt: 376.5 g/mol
InChI Key: NKYDHCHXOFBNIR-UHFFFAOYSA-N
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Description

[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring linked to a phenylpyrimidine moiety and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the phenylpyrimidine and pyrazole intermediates, which are then coupled through a piperazine linker. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound are used as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating certain diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone
  • [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-ethyl-1H-pyrazol-4-yl)methanone

Uniqueness

Compared to similar compounds, [4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone stands out due to its specific substituents, which can influence its reactivity and interactions with biological targets. These unique features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15(2)19-17(14-23-25-19)21(28)27-12-10-26(11-13-27)18-8-9-22-20(24-18)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYDHCHXOFBNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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